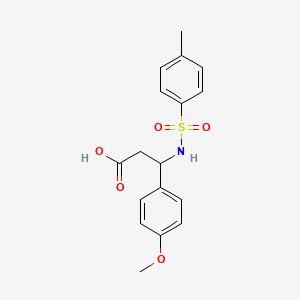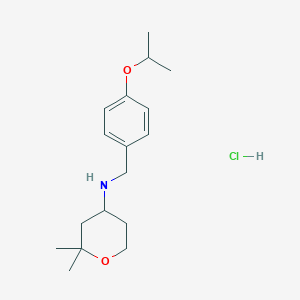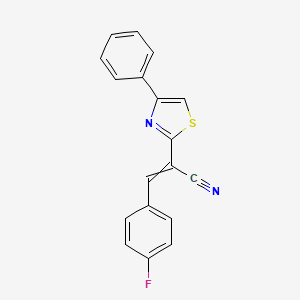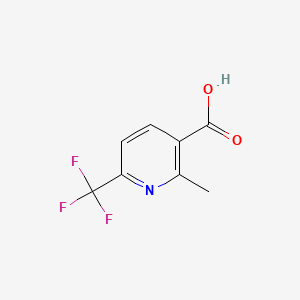
2-Methyl-6-(trifluoromethyl)nicotinic acid
描述
2-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of a broader class of nicotinic acid derivatives. These compounds are of significant interest due to their potential pharmacological properties and their role as intermediates in the synthesis of various therapeutic agents. The trifluoromethyl group in particular is a common moiety in medicinal chemistry, as it can greatly influence the biological activity and metabolic stability of a compound .
Synthesis Analysis
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives often begins with simple fluorinated precursors. For instance, efficient routes have been developed that involve the synthesis of the pyridine ring, which is a key step in the production of certain COMT inhibitors . Another practical synthesis approach involves the lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation and subsequent reactions to introduce additional functional groups . Moreover, the trifluoromethylation of aryl iodides using cost-effective reagents has been reported, highlighting the importance of developing safe and economical synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives can be complex and is often studied using various spectroscopic methods and theoretical calculations. For example, nicotinic acid hydrazide derivatives have been characterized by NMR, FT-IR, and X-ray diffraction, revealing detailed information about their crystalline structure and molecular geometry . Such studies are crucial for understanding the properties of these compounds and for the design of new derivatives with desired characteristics.
Chemical Reactions Analysis
Nicotinic acid derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of more complex molecules. For instance, the preparation of new nicotinic acid analogs may involve the construction of the pyridine nucleus and the introduction of various substituents, such as fluorine or phenyl groups . These reactions are often tailored to produce intermediates for potential anti-bacterial agents or other therapeutic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid derivatives are influenced by their molecular structure. Polymorphic forms of these compounds can exhibit different infrared and ultraviolet spectra, thermograms, and X-ray powder diffraction patterns, which are indicative of their solid-state properties . Additionally, the presence of substituents like the trifluoromethyl group can affect the compound's reactivity, solubility, and overall stability, which are important factors in drug design and synthesis .
安全和危害
This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJFUQRQUCRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379655 | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
261635-93-2 | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

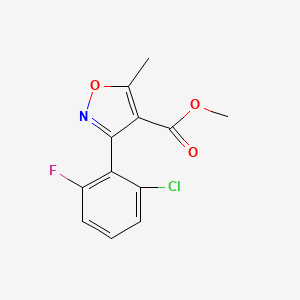
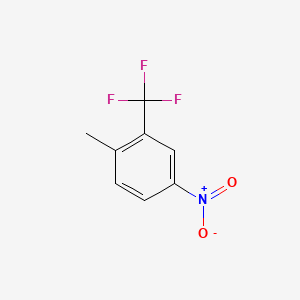
![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
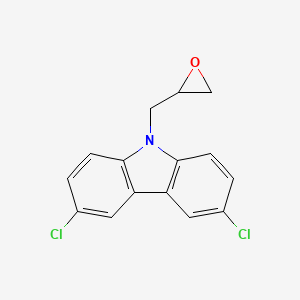
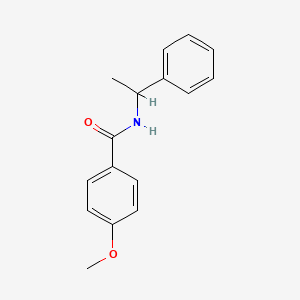
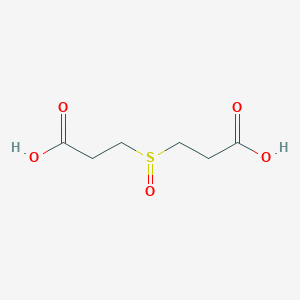
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
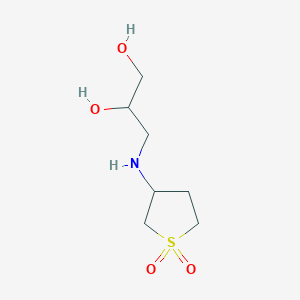
![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)
